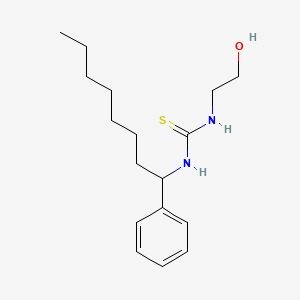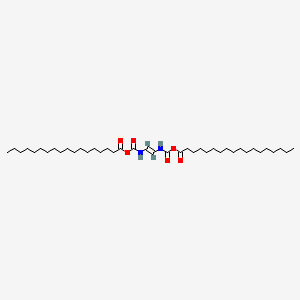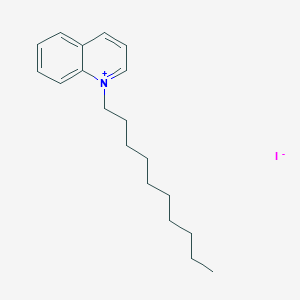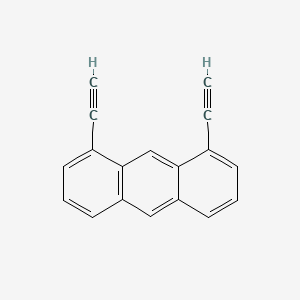
5-(Benzyloxy)-2,4-dimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C16H16O4. It is a derivative of benzaldehyde, featuring benzyloxy and dimethoxy substituents on the aromatic ring. This compound is of interest in organic synthesis and research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2,4-dimethoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 2,4-dimethoxybenzaldehyde.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2,4-dimethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-(Benzyloxy)-2,4-dimethoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: 5-(Benzyloxy)-2,4-dimethoxybenzoic acid.
Reduction: 5-(Benzyloxy)-2,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: 5-(Benzyloxy)-2,4-dimethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-2,4-dimethoxybenzaldehyde largely depends on the context in which it is used. In organic synthesis, its reactivity is governed by the presence of the aldehyde, benzyloxy, and dimethoxy groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific application, such as drug development or material synthesis.
Comparaison Avec Des Composés Similaires
2,4-Dimethoxybenzaldehyde: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.
5-Benzyloxy-2-methoxybenzaldehyde: Similar structure but with only one methoxy group, affecting its reactivity and solubility.
5-Benzyloxy-2,4-dihydroxybenzaldehyde: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties.
Uniqueness: 5-(Benzyloxy)-2,4-dimethoxybenzaldehyde is unique due to the combination of benzyloxy and dimethoxy substituents, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
76335-80-3 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
2,4-dimethoxy-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-18-14-9-15(19-2)16(8-13(14)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clé InChI |
ZNAZFWXZKDAEJE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C=O)OCC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


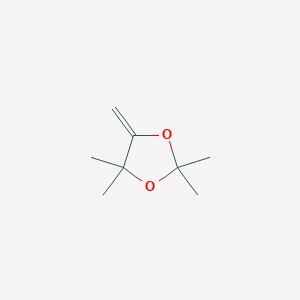



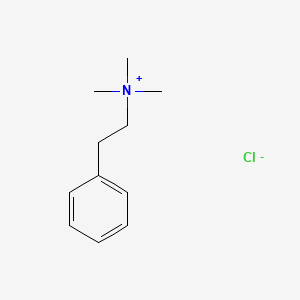
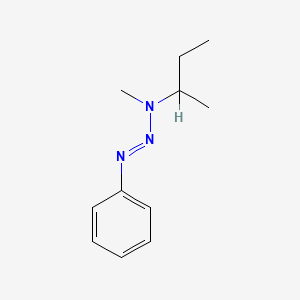
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)


